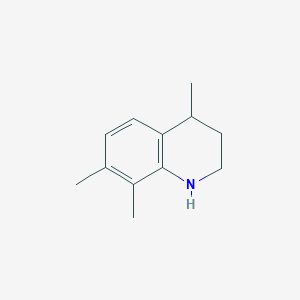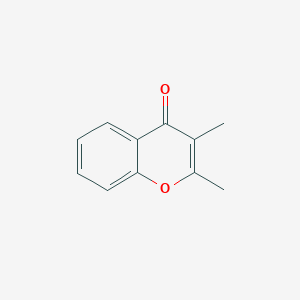
2,3-Dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the chromenone structure. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential for use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: Lacks the methyl groups at the 2 and 3 positions.
2-Methyl-4H-chromen-4-one: Contains a single methyl group at the 2 position.
3-Methyl-4H-chromen-4-one: Contains a single methyl group at the 3 position.
Uniqueness
2,3-Dimethyl-4H-chromen-4-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
17584-90-6 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 |
InChI Key |
KQLDYIIDXBUUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




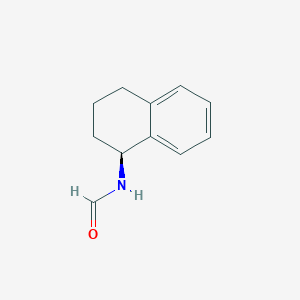
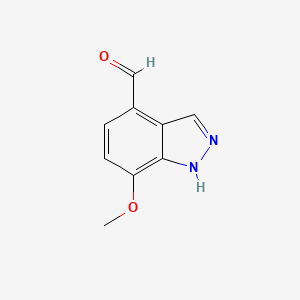
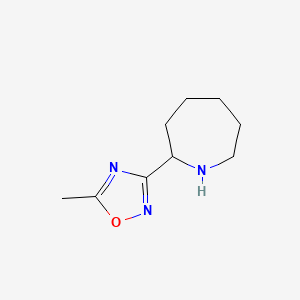

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)

![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)
